molecular formula C4HBr2FS B2502435 2,5-Dibromo-3-fluorothiophene CAS No. 32431-85-9

2,5-Dibromo-3-fluorothiophene

Cat. No.: B2502435
CAS No.: 32431-85-9
M. Wt: 259.92
InChI Key: COZAAGPTYBLGJV-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorothiophene is a halogenated thiophene derivative with the molecular formula C4HBr2FS It is a colorless to light yellow liquid at room temperature and is known for its unique chemical properties due to the presence of both bromine and fluorine atoms on the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dibromo-3-fluorothiophene typically involves the bromination and fluorination of thiophene derivatives. One common method includes the lithiation of 2,5-di(trimethylsilyl)-3,4-dibromothiophene followed by treatment with N-fluorodibenzenesulfonimide to introduce the fluorine atom . Another approach involves the direct fluorination of thiophene with molecular fluorine, although this method is less selective and can produce a mixture of isomers .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions: 2,5-Dibromo-3-fluorothiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted thiophenes.

Scientific Research Applications

2,5-Dibromo-3-fluorothiophene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dibromo-3-fluorothiophene in chemical reactions involves the activation of the thiophene ring by the electron-withdrawing effects of the bromine and fluorine atoms. This activation facilitates various substitution and coupling reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

    2,5-Dibromothiophene: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    3,4-Dibromo-2,5-difluorothiophene:

Uniqueness: 2,5-Dibromo-3-fluorothiophene is unique due to the specific positioning of the bromine and fluorine atoms on the thiophene ring, which imparts distinct electronic properties and reactivity compared to other halogenated thiophenes.

Properties

IUPAC Name

2,5-dibromo-3-fluorothiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HBr2FS/c5-3-1-2(7)4(6)8-3/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COZAAGPTYBLGJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HBr2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32431-85-9
Record name 2,5-Dibromo-3-fluorothiophene
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